2-bromo-N-cyclopentyl-3-methylbutanamide
Overview
Description
2-bromo-N-cyclopentyl-3-methylbutanamide is an organic compound with the molecular formula C10H18BrNO. It is a brominated amide, characterized by the presence of a bromine atom, a cyclopentyl group, and a methyl group attached to a butanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopentyl-3-methylbutanamide typically involves the bromination of N-cyclopentyl-3-methylbutanamide. This can be achieved through the reaction of N-cyclopentyl-3-methylbutanamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
the process likely involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-cyclopentyl-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form N-cyclopentyl-3-methylbutanamide by removing the bromine atom.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. These reactions typically occur under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include N-cyclopentyl-3-methylbutanamide derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is N-cyclopentyl-3-methylbutanamide.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-bromo-N-cyclopentyl-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopentyl-3-methylbutanamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-3-methylbutanamide: Lacks the bromine atom, making it less reactive in substitution reactions.
2-chloro-N-cyclopentyl-3-methylbutanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-iodo-N-cyclopentyl-3-methylbutanamide: Contains an iodine atom, which can affect its reactivity and biological activity.
Uniqueness
2-bromo-N-cyclopentyl-3-methylbutanamide is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activities that are distinct from its analogs .
Properties
IUPAC Name |
2-bromo-N-cyclopentyl-3-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPMEBCUHKVLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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